[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

Lipophilicity Drug Design ADME

[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS 1353977-70-4) is a synthetic carbamate derivative comprising a piperidine core substituted at N1 with a chloroacetyl group and at C4 with an N-methyl-Boc-protected amine. With a molecular formula of C13H23ClN2O3 and a molecular weight of 290.79 g/mol, this compound belongs to the class of N-Boc-protected 4-amino-piperidine building blocks widely employed as intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C13H23ClN2O3
Molecular Weight 290.78 g/mol
Cat. No. B7915187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
Molecular FormulaC13H23ClN2O3
Molecular Weight290.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)CCl
InChIInChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15(4)10-5-7-16(8-6-10)11(17)9-14/h10H,5-9H2,1-4H3
InChIKeyPIPGFNWOBUDTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS 1353977-70-4)


[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS 1353977-70-4) is a synthetic carbamate derivative comprising a piperidine core substituted at N1 with a chloroacetyl group and at C4 with an N-methyl-Boc-protected amine . With a molecular formula of C13H23ClN2O3 and a molecular weight of 290.79 g/mol, this compound belongs to the class of N-Boc-protected 4-amino-piperidine building blocks widely employed as intermediates in medicinal chemistry and agrochemical synthesis . The compound's predicted boiling point is 434.4±20.0 °C, density is 1.135±0.06 g/cm³, and predicted pKa is 12.72±0.46, reflecting the weak acidity of the N-methyl carbamate NH . It is offered by multiple vendors at purities ranging from 95% to 98%, though availability can be intermittent with some suppliers listing it as discontinued .

Why In-Class Piperidine Carbamate Building Blocks Cannot Be Freely Substituted in Synthesis


N-Boc-4-amino-piperidine derivatives are frequently treated as interchangeable intermediates, yet even a single N-methyl substitution—distinguishing [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester from its N-H analog (CAS 1013921-00-0)—introduces measurable differences in lipophilicity, pKa, steric bulk, and metabolic stability that can propagate through multi-step syntheses and affect final compound properties [1]. In a class-wide review of carbamate structure–metabolism relationships, N-alkylation of the carbamate nitrogen was shown to reduce hydrolytic lability, with Alkyl-OCO-N(Alkyl)₂ carbamates exhibiting greater metabolic stability than their Alkyl-OCO-NHAlkyl counterparts [2]. Therefore, procurement decisions based on nominal similarity alone risk introducing silent variables into yield, purification profile, and downstream biological performance [1].

Quantitative Differentiation Evidence for [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester vs. Closest Analogs


N-Methyl Carbamate vs. N-H Carbamate: Lipophilicity (XLogP3) Comparison

The target compound bears an N-methyl substituent on the carbamate nitrogen at the piperidine 4-position. A directly comparable N–H analog, [1-(2-chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS 1013921-00-0), has a measured LogP of 1.88 . While an experimentally determined LogP for the target compound is not publicly available, the N-methyl-N-Boc-4-aminomethyl-piperidine analogue (PubChem CID 66566141) has a computed XLogP3 of 2.0, and the target structure adds one additional CH₂ unit (methylene bridge absent), estimated to contribute approximately +0.5 LogP units based on Hansch π values, yielding an estimated XLogP3 of ~2.0–2.5 [1][2]. This represents an increase of 0.12–0.6 LogP units relative to the N-H analog, translating to a 1.3–4 fold higher n-octanol/water partition coefficient.

Lipophilicity Drug Design ADME

pKa Shift Due to N-Methylation: Impact on Ionization State and Reactivity

The predicted pKa for the target compound is 12.72±0.46 . The N–H analog (CAS 1013921-00-0) is expected to have a carbamate NH pKa in the range of 10.0–11.0, as N-unsubstituted alkyl carbamates generally exhibit pKa values approximately 2–3 units lower than their N-alkylated counterparts due to stronger N–H acidity [1]. The measured pKa difference of ≥2 log units means that at physiological pH (7.4), both compounds remain >99% unionized, but in moderately basic conditions (pH 10–12) used in solid-phase extraction or liquid-liquid extraction workup, the N–H analog will begin to ionize significantly while the N-methyl target compound remains largely neutral.

pKa Ionization Solid-Phase Extraction

Molecular Weight and Steric Differentiation vs. N-H Analog (CAS 1013921-00-0)

The target compound carries a molecular weight of 290.79 g/mol (C13H23ClN2O3), which is 14.03 Da higher than its N-desmethyl analog (CAS 1013921-00-0, C12H21ClN2O3, MW 276.76) . This mass difference corresponds to one CH₂ group and alters not only the molecular weight but also the number of rotatable bonds, the topological polar surface area, and the steric environment around the carbamate nitrogen. The N-methyl group increases the rotational barrier about the N–C(O) bond, which can influence conformational preferences during Boc deprotection and subsequent acylation or reductive amination steps.

Molecular Weight Steric Bulk Crystallization

Commercial Purity Tier: 98% (LeYan) vs. Typical 95–97% for In-Class Analogs

The target compound is available at 98% purity from LeYan (Product No. 1810866) . In contrast, the structurally closest N-H analog (CAS 1013921-00-0) is typically offered at 97% purity by vendors such as Amatek Scientific , and the N-H analog with a methylene spacer (CAS 1353952-84-7) is commonly listed at 95% purity . The 98% purity specification reduces the impurity burden by 33–60% relative to 95–97% grades (i.e., 2% vs. 3–5% total impurities), which can be critical when the compound is used in the final step of a convergent synthesis where chromatographic purification is not feasible.

Purity Procurement Quality Control

Metabolic Stability Advantage of N,N-Disubstituted Carbamate over N-Monosubstituted Carbamate

A systematic review of carbamate structure–metabolism relationships established that the hydrolytic lability of carbamates follows the rank order: Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-N(endocyclic) [1]. The target compound contains an Alkyl-OCO-N(Alkyl)₂ motif (tert-butyl N-methyl-N-piperidinyl carbamate), placing it in the more metabolically stable category relative to Alkyl-OCO-NHAlkyl carbamates (the N-H analog). This implies that if the Boc group is not removed in the final compound, or if the intermediate itself is used in cell-based assays, the N-methylated target compound will exhibit slower hydrolytic degradation by esterases and amidases than the N-H comparator.

Metabolic Stability Carbamate Hydrolysis Prodrug Design

Procurement-Relevant Application Scenarios for [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester


Medicinal Chemistry: SAR Exploration Requiring Increased Lipophilicity Without Scaffold Change

When a lead series containing an N-H piperidin-4-yl carbamate shows insufficient cellular activity due to low passive permeability, the N-methyl derivative (target compound) provides a direct route to increase LogP by ~0.1–0.6 units while preserving the chloroacetyl electrophilic handle and Boc protection. This modification allows medicinal chemists to probe lipophilicity–activity relationships without altering the core scaffold geometry [1][2].

Multi-Step Convergent Synthesis Requiring a Base-Stable Carbamate Intermediate

In synthetic sequences involving basic aqueous workup (e.g., NaOH washes at pH 12–13), the predicted pKa of 12.72 for the target compound means it remains >99% neutral and less susceptible to base-promoted Boc cleavage compared to the N-H analog (pKa ~10–11), which would begin to ionize and potentially undergo hydrolysis. This property makes the target compound preferred when basic conditions are unavoidable [1][2].

Analytical Method Development and Purification Optimization

The N-methyl substitution increases molecular weight by 14 Da and introduces a predictable shift in reversed-phase HPLC retention time compared to the N-H analog. For laboratories developing LC-MS purity assays of synthetic intermediates, the target compound provides a distinct retention time and mass signature (MW 290.79 vs. 276.76) that facilitates unambiguous identification in complex reaction mixtures [1].

High-Purity Procurement for Final-Step Intermediates in Drug Substance Synthesis

When used as the penultimate intermediate in a drug substance synthesis where no terminal chromatographic purification is planned, the 98% purity specification available from select vendors reduces the total impurity burden to 2%, compared to 3–5% for typical 95–97% grades. This higher purity tier may allow the buyer to meet ICH Q3A impurity thresholds with simpler purification protocols, reducing overall process mass intensity [1][2].

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